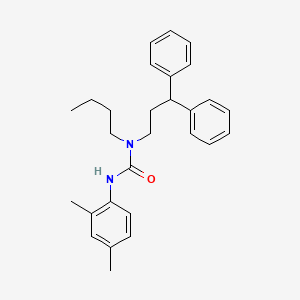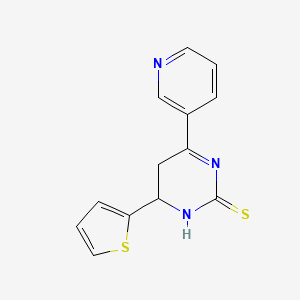
4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione is a heterocyclic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst, followed by cyclization and thionation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator of key proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine
- 4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine
- 4-(Pyridin-3-yl)-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyrimidine
Uniqueness
What sets 4-(Pyridin-3-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione apart is its unique combination of pyridine and thiophene rings, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
89566-95-0 |
|---|---|
Molecular Formula |
C13H11N3S2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-pyridin-3-yl-6-thiophen-2-yl-5,6-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H11N3S2/c17-13-15-10(9-3-1-5-14-8-9)7-11(16-13)12-4-2-6-18-12/h1-6,8,11H,7H2,(H,16,17) |
InChI Key |
FQNODGJQSINUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)N=C1C2=CN=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



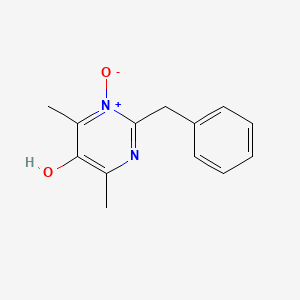
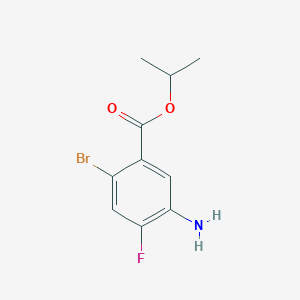
![3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14397731.png)
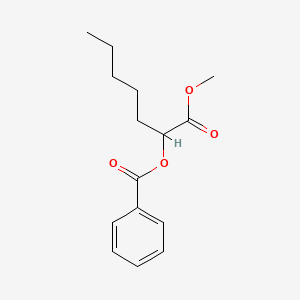
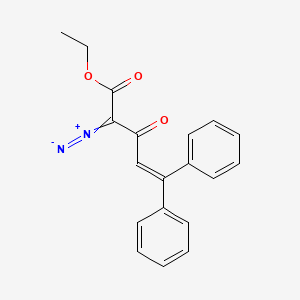
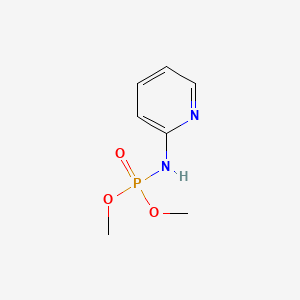
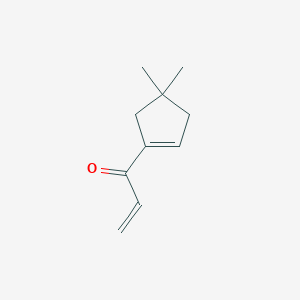
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
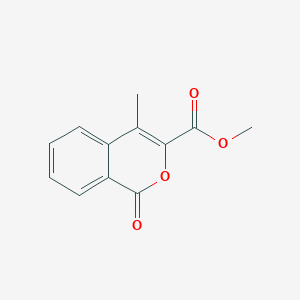

![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)
